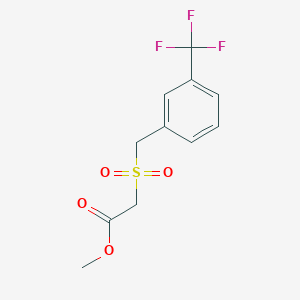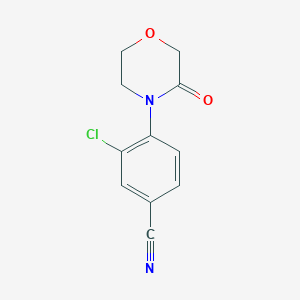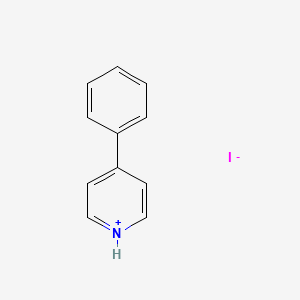
4-Phenylpyridinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenylpyridinium iodide is a chemical compound with the molecular formula C12H12IN. It is a pyridinium salt, which means it contains a positively charged pyridinium ion. This compound is known for its neurotoxic properties and is often used in scientific research to study neurodegenerative diseases, particularly Parkinson’s disease .
準備方法
4-Phenylpyridinium iodide can be synthesized through various methods. One common synthetic route involves the reaction of 4-phenylpyridine with methyl iodide. The reaction typically takes place under reflux conditions in an organic solvent such as acetonitrile or ethanol. The product is then purified through recrystallization .
化学反応の分析
4-Phenylpyridinium iodide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide .
科学的研究の応用
4-Phenylpyridinium iodide is widely used in scientific research due to its neurotoxic properties. It is particularly valuable in the study of Parkinson’s disease. The compound is used to create animal models of the disease by inducing neurodegeneration in dopaminergic neurons. This helps researchers understand the mechanisms of the disease and test potential treatments .
In addition to its use in neurodegenerative disease research, this compound is also employed in studies of mitochondrial function and oxidative stress. It serves as a tool to investigate the effects of mitochondrial dysfunction and the generation of reactive oxygen species .
作用機序
The neurotoxic effects of 4-Phenylpyridinium iodide are primarily due to its ability to interfere with mitochondrial function. The compound is taken up by dopaminergic neurons and accumulates in the mitochondria. Once inside the mitochondria, it inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. This results in oxidative stress and ultimately cell death .
類似化合物との比較
4-Phenylpyridinium iodide is similar to other pyridinium salts, such as 1-methyl-4-phenylpyridinium (MPP+). Both compounds share similar neurotoxic properties and are used in Parkinson’s disease research. this compound is unique in its specific structure and the particular pathways it affects .
Other similar compounds include:
- 1-Methyl-4-phenylpyridinium (MPP+)
- N-Methyl-4-phenylpyridinium
- Cyperquat
These compounds also exhibit neurotoxic effects and are used in various research applications .
特性
分子式 |
C11H10IN |
|---|---|
分子量 |
283.11 g/mol |
IUPAC名 |
4-phenylpyridin-1-ium;iodide |
InChI |
InChI=1S/C11H9N.HI/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h1-9H;1H |
InChIキー |
IJMTVXHPKOTGHR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=[NH+]C=C2.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-Methyl-6-(propan-2-yl)phenyl]methanamine](/img/structure/B12442815.png)



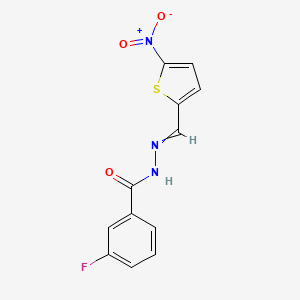

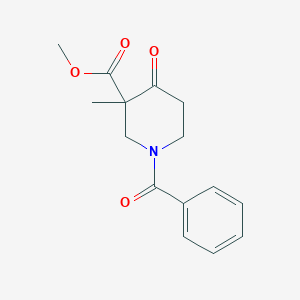
![2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B12442856.png)
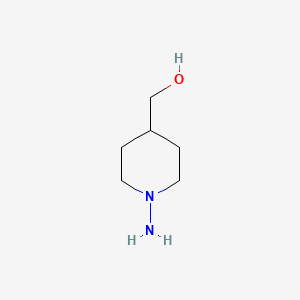
![3-[1-(3,4-dimethylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B12442870.png)
![2-[(1E)-2-(4-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12442877.png)
